Thalidomide-NH-amido-C2-NH2

Catalog No.
S12386994
CAS No.
M.F
C17H19N5O5
M. Wt
373.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thalidomide-NH-amido-C2-NH2

Product Name

Thalidomide-NH-amido-C2-NH2

IUPAC Name

N-(2-aminoethyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide

Molecular Formula

C17H19N5O5

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C17H19N5O5/c18-6-7-19-13(24)8-20-10-3-1-2-9-14(10)17(27)22(16(9)26)11-4-5-12(23)21-15(11)25/h1-3,11,20H,4-8,18H2,(H,19,24)(H,21,23,25)

InChI Key

ICFVWGDJVQUIGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCN

Thalidomide-NH-amido-C2-NH2 (hydrochloride) is a synthetic compound that belongs to a class of molecules known as E3 ligase ligand-linker conjugates. It incorporates a thalidomide-based cereblon ligand, which is critical for its biological activity, and a specific amido linker. This compound has garnered attention in the field of medicinal chemistry due to its potential applications in targeted protein degradation, particularly through the PROTAC (Proteolysis Targeting Chimeras) technology, which utilizes small molecules to induce selective degradation of proteins within cells .

The molecular formula of Thalidomide-NH-amido-C2-NH2 is C17H20ClN5O5, with a molecular weight of approximately 409.8 g/mol. The IUPAC name for this compound is N-(2-aminoethyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide; hydrochloride.

, including:

  • Oxidation: This involves the addition of oxygen or the removal of hydrogen, potentially yielding oxidized derivatives.
  • Reduction: This reaction entails the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.
  • Substitution: Involves replacing one functional group with another, utilizing various nucleophiles and electrophiles.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The specific products formed depend on the reaction conditions and reagents employed.

Thalidomide-NH-amido-C2-NH2 exhibits significant biological activity primarily through its interaction with the cereblon protein, a component of the E3 ubiquitin ligase complex. This interaction facilitates targeted protein degradation, making it a valuable tool in cancer research and treatment strategies aimed at modulating protein levels within cells. The compound has been investigated for its potential roles in controlling neural stem cell proliferation and other cellular processes .

The synthesis of Thalidomide-NH-amido-C2-NH2 involves several steps:

  • Activation of Thalidomide: Thalidomide is activated using suitable reagents to form an intermediate.
  • Linker Attachment: The activated thalidomide is reacted with an amido linker under controlled conditions.
  • Purification: The final product is purified using techniques such as chromatography to achieve high purity levels suitable for research applications .

Industrial production methods mirror laboratory synthesis but are optimized for larger scales to ensure high yield and purity.

Thalidomide-NH-amido-C2-NH2 has diverse applications in scientific research:

  • Chemistry: It plays a role in studying PROTAC technology and mechanisms of protein degradation.
  • Biology: Investigated for its effects on neural stem cell dynamics and cellular signaling pathways.
  • Medicine: Explored for therapeutic applications in precision medicine, particularly in targeting specific proteins for degradation.
  • Industry: Utilized in developing new drug candidates and research tools aimed at understanding protein interactions and functions .

Research on Thalidomide-NH-amido-C2-NH2 has focused on its interactions with various proteins involved in cellular processes. Its binding affinity to cereblon has been extensively studied, revealing insights into how this compound can influence the ubiquitin-proteasome system to selectively degrade target proteins . These studies are crucial for understanding its potential therapeutic applications.

Several compounds are structurally similar to Thalidomide-NH-amido-C2-NH2, each with unique properties:

Compound NameDescription
Thalidomide-NH-C5-NH2 (hydrochloride)Another E3 ligase ligand-linker conjugate with a different linker length.
Thalidomide-O-amido-PEG-C2-NH2 (hydrochloride)Incorporates a PEG linker instead of an amido linker; used similarly in PROTAC technology.
Pomalidomide-PEG2-CO2HA PROTAC compound featuring a different linker and functional group than Thalidomide derivatives.
Thalidomide-O-amido-PEG3-C2-NH2Similar structure but utilizes a PEG linker; designed for enhanced solubility and stability.

Uniqueness

Thalidomide-NH-amido-C2-NH2 stands out due to its specific amido linker structure that may provide distinct binding properties and degradation efficiency compared to other similar compounds. This unique structural feature enhances its potential effectiveness in targeted therapies and research applications focused on protein degradation mechanisms .

XLogP3

-0.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

373.13861872 g/mol

Monoisotopic Mass

373.13861872 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-09

Explore Compound Types